1-[2-(4-fluorophenoxy)ethyl]-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine
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Overview
Description
1-[2-(4-Fluorophenoxy)ethyl]-3-[2-(2-methoxyphenoxy)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes fluorophenoxy and methoxyphenoxy groups attached to a benzodiazole core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-fluorophenoxy)ethyl]-3-[2-(2-methoxyphenoxy)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-fluorophenol and 2-methoxyphenol, which are then subjected to etherification reactions to introduce the ethyl groups. The final step involves the cyclization of the intermediate compounds to form the benzodiazole core under specific reaction conditions, such as the use of strong acids or bases as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Fluorophenoxy)ethyl]-3-[2-(2-methoxyphenoxy)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy and methoxyphenoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced benzodiazole compounds, and substituted derivatives with various functional groups .
Scientific Research Applications
1-[2-(4-Fluorophenoxy)ethyl]-3-[2-(2-methoxyphenoxy)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorophenoxy)ethyl]-3-[2-(2-methoxyphenoxy)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-Fluorophenoxy)ethyl]-4-phenoxypiperidine hydrochloride: Shares the fluorophenoxy group but differs in the core structure.
2-[4-[2-(4-Fluorophenoxy)ethyl]-1-piperazinyl]ethanol dihydrochloride: Contains a similar fluorophenoxy group but has a different functional group arrangement.
Uniqueness
1-[2-(4-Fluorophenoxy)ethyl]-3-[2-(2-methoxyphenoxy)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine is unique due to its specific combination of functional groups and the benzodiazole core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications .
Properties
Molecular Formula |
C24H24FN3O3 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]-3-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-imine |
InChI |
InChI=1S/C24H24FN3O3/c1-29-22-8-4-5-9-23(22)31-17-15-28-21-7-3-2-6-20(21)27(24(28)26)14-16-30-19-12-10-18(25)11-13-19/h2-13,26H,14-17H2,1H3 |
InChI Key |
LMIKXUPVQSHLFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3N(C2=N)CCOC4=CC=C(C=C4)F |
Origin of Product |
United States |
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